An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] This document details the critical aspects of its synthesis, elucidates the reactivity profile of the sulfonyl chloride functional group, outlines its applications as a strategic intermediate, and provides essential safety and handling protocols. Particular emphasis is placed on the causality behind synthetic strategies and the practical application of this reagent in the development of novel chemical entities. While specific data for the 7-sulfonyl chloride isomer is limited, this guide synthesizes information from closely related analogs, particularly the aromatic parent compound, Benzofuran-7-sulfonyl chloride, and the 5-sulfonyl chloride isomer, to provide a robust and actionable resource for researchers.
Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance and experimental reproducibility. The target compound is a specific regioisomer of dihydrobenzofuran sulfonyl chloride. The closest related CAS number found in public databases is for the unsaturated analog, Benzofuran-7-sulfonyl chloride.
| Identifier | Data | Source |
| Compound Name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | - |
| Related CAS Number | 1191030-88-2 (for Benzofuran-7-sulfonyl chloride) | [4][5][6] |
| Molecular Formula | C₈H₇ClO₃S | [7] |
| Molecular Weight | 218.65 g/mol | [8] |
| IUPAC Name | 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride | - |
| Canonical SMILES | C1C2=C(C=CC=C2S(=O)(=O)Cl)O1 | - |
| Physical Form | Expected to be a solid at room temperature. | [7] |
| Solubility | Expected to be soluble in dichloromethane (DCM), tetrahydrofuran (THF), and other common organic solvents. | [9] |
Note: Properties are extrapolated from the 5-sulfonyl isomer and the benzofuran analog due to limited specific data for the 7-sulfonyl dihydro derivative.
Synthesis and Mechanistic Considerations
The synthesis of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is not commonly documented as a commercial product, often requiring de novo synthesis. The process can be logically dissected into two primary stages: formation of the core 2,3-dihydrobenzofuran heterocycle and the subsequent regioselective installation of the sulfonyl chloride group at the C-7 position.
Stage 1: Synthesis of the 2,3-Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran scaffold can be constructed through various methods, often involving intramolecular cyclization.[6][10] A common and effective strategy involves the reaction of a catechol derivative with a suitable two-carbon electrophile, followed by cyclization.
Caption: General workflow for the synthesis of the 2,3-dihydrobenzofuran core.
Stage 2: Regioselective C-7 Sulfonylation
Direct electrophilic sulfonation of the 2,3-dihydrobenzofuran ring often leads to a mixture of isomers, with the C-5 position being electronically favored. To achieve selective C-7 functionalization, a directed strategy is required. One of the most powerful methods is directed ortho-metalation (DoM) .
The ether oxygen of the dihydrobenzofuran ring can direct a strong base, such as n-butyllithium, to deprotonate the adjacent C-7 position with high selectivity. The resulting aryllithium species is a potent nucleophile that can be trapped with sulfur dioxide (SO₂). Subsequent chlorination of the resulting sulfinate salt yields the desired sulfonyl chloride.
Caption: Directed ortho-metalation strategy for C-7 selective sulfonylation.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2,3-dihydrobenzofuran (1.0 equiv). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv), followed by the dropwise addition of n-butyllithium (1.2 equiv, 2.5 M in hexanes) while maintaining the internal temperature below -70 °C. Stir the resulting solution for 2 hours at -78 °C.
-
SO₂ Trapping: Bubble dry sulfur dioxide (SO₂) gas through the solution for 30 minutes. The reaction progress can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the C-7 position.
-
Chlorination: To the resulting suspension of the lithium sulfinate, add sulfuryl chloride (SO₂Cl₂) (1.5 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride.
Chemical Reactivity and Derivatization
The synthetic utility of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. As a potent electrophile, it readily undergoes nucleophilic substitution at the sulfur atom.[11][12] This allows for the facile synthesis of a diverse array of derivatives, particularly sulfonamides and sulfonate esters.
Caption: General reactivity of the sulfonyl chloride with nucleophiles.
Protocol: Sulfonamide Synthesis
-
Setup: In a round-bottom flask, dissolve 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride (1.0 equiv) in dichloromethane (DCM).
-
Addition: Add a suitable primary or secondary amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction to completion by thin-layer chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Applications in Research and Drug Discovery
The 2,3-dihydrobenzofuran moiety is a cornerstone in medicinal chemistry, appearing in compounds with anti-inflammatory, anticancer, and hypolipidemic activities.[2][3][13] 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride serves as a critical intermediate for creating libraries of 7-substituted analogs. The sulfonamide linkage is a classic bioisostere for amides and esters and is present in a vast number of approved drugs. This reagent enables researchers to:
-
Probe Structure-Activity Relationships (SAR): By reacting the sulfonyl chloride with a diverse panel of amines, a library of sulfonamides can be rapidly generated to explore the chemical space around the C-7 position.
-
Develop Novel Therapeutics: The scaffold is a key component in the development of novel inhibitors for various enzymes. For instance, related 7-carboxamide derivatives have been investigated as potent PARP-1 inhibitors.[11]
-
Create Chemical Probes: Synthesize specialized molecules for studying biological systems.
Safety, Handling, and Storage
Aryl sulfonyl chlorides are hazardous reagents that demand strict safety protocols. They are classified as corrosive and are highly sensitive to moisture.[14][15][16][17][18]
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Corrosive (GHS05) |
| Moisture Reactivity | Reacts with water to form hydrochloric acid and sulfonic acid. | - |
-
Handling: Always handle 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture.[7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride must be quenched carefully before disposal.
References
-
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]
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Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). National Institutes of Health. [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ResearchGate. [Link]
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Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. (2006). ACS Publications. [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
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CAS NO. 1191030-88-2 | 1-benzofuran-7-sulfonyl chloride. Arctom. [Link]
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Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). ACS Combinatorial Science. [Link]
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Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. (2020). PubMed Central. [Link]
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Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Reddit. [Link]
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2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. PubChem. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides.
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]
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